VD2-D3

Übersicht

Beschreibung

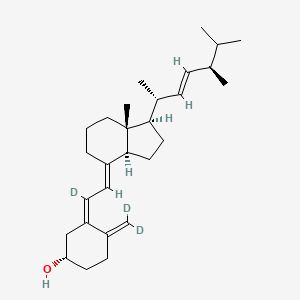

Die Verbindung „VD2-D3“ bezeichnet die beiden Hauptformen von Vitamin D: Ergocalciferol (Vitamin D2) und Cholecalciferol (Vitamin D3). Beide Formen sind essenziell für die Aufrechterhaltung der Calcium- und Phosphat-Homöostase im Körper, was für die Knochengesundheit und die allgemeinen physiologischen Funktionen von entscheidender Bedeutung ist . Ergocalciferol stammt aus pflanzlichen Quellen und Pilzen, während Cholecalciferol in der Haut bei Sonneneinstrahlung synthetisiert wird .

Wirkmechanismus

Target of Action

The primary target of Vitamin D2 (6,19,19-d3), also known as VD2-D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates the transcription of target genes involved in calcium and phosphate metabolism, bone mineralization, and bone remodeling . VDR is found in nearly every cell in the body , and it plays a crucial role in a number of physiological processes such as bone health, immune function, and the regulation of calcium metabolism .

Mode of Action

This compound interacts with its target, the VDR, by binding to it. This binding activates the VDR, which in turn modulates the expression of hundreds of primary vitamin D target genes . The activated VDR can inhibit the expression of proliferation and profibrotic markers in hepatic stellate cells .

Biochemical Pathways

This compound is involved in the phospho-calcium metabolism, maintaining normal calcium levels and bone health development . It is converted to 25-hydroxyvitamin D3 and then to 1,25-dihydroxyvitamin D3, the biologically active form . This conversion involves the liver and kidneys . The active form of this compound, 1,25-dihydroxyvitamin D3, plays a significant role in maintaining an adequate level of calcium and phosphate concentrations .

Result of Action

The molecular and cellular effects of this compound’s action include its antiproliferative and antifibrotic effects on liver fibrosis by inhibiting the expression of proliferation and profibrotic markers in hepatic stellate cells and excessive deposition of extracellular matrix components . It also plays a role in cell growth and differentiation and immune function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the main source of this compound is endogenous synthesis from 7-dehydrocholesterol in the human skin after sun exposure . Therefore, the amount of sun exposure can significantly impact the levels of this compound in the body. Furthermore, dietary intake of foods rich in this compound, such as egg yolk, flesh of fatty fish, and fish liver oils, can also influence its levels .

Wissenschaftliche Forschungsanwendungen

Chemie

Analytische Chemie: Als Standards in der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zur Bestimmung des Vitamin-D-Spiegels in biologischen Proben verwendet.

Biologie

Zellwachstum und -differenzierung: Vitamin D spielt eine Rolle bei der Regulierung von Zellwachstum und -differenzierung, was es in Studien zu Krebs und anderen Krankheiten wichtig macht.

Medizin

Knochen Gesundheit: Essentiell für die Erhaltung der Knochengesundheit und die Vorbeugung von Krankheiten wie Rachitis und Osteoporose.

Immunfunktion: Vitamin D ist an der Modulation des Immunsystems beteiligt, was es in der Forschung zu Autoimmunerkrankungen und Infektionen relevant macht.

Industrie

Nahrungsmittel-Anreicherung: Wird zur Anreicherung von Lebensmitteln wie Milch und Getreide verwendet, um Vitamin-D-Mangel zu verhindern.

Wirkmechanismus

Vitamin D entfaltet seine Wirkung durch Bindung an den Vitamin-D-Rezeptor (VDR), der in verschiedenen Geweben des Körpers vorhanden ist . Der VDR-Vitamin-D-Komplex interagiert dann mit bestimmten DNA-Sequenzen, um die Expression von Genen zu regulieren, die an der Calcium- und Phosphat-Homöostase, der Immunfunktion und dem Zellwachstum beteiligt sind . Zu den wichtigsten molekularen Zielstrukturen gehören Calcium-bindende Proteine und Enzyme, die an der Calciumaufnahme und dem Calciumstoffwechsel beteiligt sind .

Biochemische Analyse

Biochemical Properties

Vitamin D2 (6,19,19-d3) is involved in various biochemical reactions. It interacts with enzymes such as CYP2R1 or CYP27A1, which are responsible for its transformation to calcifediol (25-hydroxyvitamin D, 25 (OH)D) in the liver . It also interacts with proteins like Vitamin D Binding Protein (VDBP), which transports Vitamin D and its metabolites to target organs .

Cellular Effects

Vitamin D2 (6,19,19-d3) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in cell growth and differentiation, and immune function .

Molecular Mechanism

The molecular mechanism of Vitamin D2 (6,19,19-d3) involves binding to the Vitamin D receptor (VDR). When occupied by Vitamin D2 (6,19,19-d3), VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D2 (6,19,19-d3) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitamin D2 (6,19,19-d3) change over time. It has been observed that Vitamin D2 (6,19,19-d3) has good linearity in the linear range, and the sensitivity, precision, and accuracy can all satisfy the testing requirements of clinical biological samples .

Dosage Effects in Animal Models

In animal models, the effects of Vitamin D2 (6,19,19-d3) vary with different dosages. For instance, elevated total Vitamin D (below 111 nmol/L) and Vitamin D3 levels were beneficial to periodontal health. Above 5.07 nmol/L of Vitamin D2, there was a risk factor for severe periodontitis .

Metabolic Pathways

Vitamin D2 (6,19,19-d3) is involved in several metabolic pathways. It is transformed to calcifediol (25-hydroxyvitamin D, 25 (OH)D) by CYP2R1 or CYP27A1 in the liver . This process is a part of the Vitamin D metabolic pathway.

Transport and Distribution

Vitamin D2 (6,19,19-d3) is transported and distributed within cells and tissues. It is carried in the circulation by binding to Vitamin D Binding Proteins .

Subcellular Localization

The subcellular localization of Vitamin D2 (6,19,19-d3) is primarily in the mitochondria of human platelets and differentiated megakaryocytes . This suggests that calcium-dependent events, which are modulated by a mitochondrial non-genomic activity of VDR, might be influenced by Vitamin D2 (6,19,19-d3) .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

-

Ergocalciferol (Vitamin D2)

Quelle: Ergocalciferol wird aus Ergosterol synthetisiert, einem Sterol, das in Pilzen und Hefe vorkommt.

Prozess: Ergosterol wird einer UVB-Bestrahlung unterzogen, um Ergocalciferol zu bilden.

-

Cholecalciferol (Vitamin D3)

Quelle: Cholecalciferol wird aus 7-Dehydrocholesterol synthetisiert, einer Verbindung, die in der Haut vorkommt.

Prozess: 7-Dehydrocholesterol wird einer UVB-Bestrahlung unterzogen, um Cholecalciferol zu bilden.

Industrielle Produktionsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

-

Hydroxylierung

-

Oxidation

Hauptprodukte

Analyse Chemischer Reaktionen

Types of Reactions

-

Hydroxylation

-

Oxidation

Major Products

Calcifediol: Formed in the liver from both ergocalciferol and cholecalciferol.

Calcitriol: Formed in the kidneys from calcifediol.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Calcifediol (25-Hydroxyvitamin D): Die wichtigste zirkulierende Form von Vitamin D, die als Marker für den Vitamin-D-Status verwendet wird.

Calcitriol (1,25-Dihydroxyvitamin D): Die aktive Form von Vitamin D, die für die meisten ihrer biologischen Wirkungen verantwortlich ist.

Einzigartigkeit

Ergocalciferol vs. Cholecalciferol: Obwohl beide Formen effektiv den Vitamin-D-Spiegel erhöhen, wird Cholecalciferol im Allgemeinen als wirksamer und effektiver angesehen, um einen ausreichenden Vitamin-D-Spiegel im Körper aufrechtzuerhalten.

Zusammenfassend lässt sich sagen, dass die Verbindung „VD2-D3“ die beiden Hauptformen von Vitamin D umfasst, die jeweils unterschiedliche Quellen, Herstellungsverfahren und biologische Rollen haben. Ihre Bedeutung für die Erhaltung der Knochengesundheit, der Immunfunktion und des allgemeinen physiologischen Gleichgewichts macht sie für verschiedene wissenschaftliche und industrielle Anwendungen unerlässlich.

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i4D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHNRXZTMCUDQ-OQGZBSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217448-46-8 | |

| Record name | 1217448-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)